molecular formula C6H15O2Si B3046702 tert-Butyl(dimethoxy)silane CAS No. 127418-54-6

tert-Butyl(dimethoxy)silane

Cat. No.: B3046702
CAS No.: 127418-54-6
M. Wt: 147.27 g/mol
InChI Key: NRCQMIWOISTBDL-UHFFFAOYSA-N
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Description

tert-Butyl(dimethoxy)silane is a silane derivative featuring a tert-butyl group and two methoxy substituents attached to a silicon atom. These compounds are widely utilized in organic synthesis as protective groups for hydroxyl functionalities due to their stability under diverse reaction conditions and ease of removal via fluoride ions or acidic hydrolysis.

Properties

InChI

InChI=1S/C6H15O2Si/c1-6(2,3)9(7-4)8-5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCQMIWOISTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80767705
Record name tert-Butyl(dimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80767705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127418-54-6
Record name tert-Butyl(dimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80767705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(dimethoxy)silane can be synthesized through the reaction of tert-butyl lithium with dimethoxydichlorosilane in an anhydrous solvent such as pentane. The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(dimethoxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl(dimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethoxy)silane involves the formation of a stable silicon-oxygen bond when it reacts with hydroxyl groups. This bond formation protects the hydroxyl group from further reactions, allowing selective transformations of other functional groups in the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the protected intermediate .

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl group confers significant steric bulk, which influences reactivity and stability. Key comparisons include:

Compound Substituents Molecular Formula Key Properties Reference
tert-Butyl(dimethoxy)silane tert-butyl, 2 methoxy Not explicitly stated Hypothesized intermediate stability under basic conditions; moderate steric hindrance Inferred
tert-Butyl-ethyl-dimethoxysilane tert-butyl, ethyl, 2 methoxy C₈H₂₀O₂Si Enhanced hydrophobicity due to ethyl group; lower polarity vs. all-methoxy derivatives
Diisobutyl dimethoxy silane (DIBMS) 2 isobutyl, 2 methoxy C₈H₂₀O₂Si High steric hindrance from branched isobutyl groups; slower hydrolysis kinetics
Dimethoxy(methyl)(phenyl)silane methyl, phenyl, 2 methoxy C₉H₁₄O₂Si Aromatic phenyl enhances UV stability but reduces solubility in polar solvents

Key Research Findings

  • Loss of Potency with tert-butyl Substitution : highlights that replacing phenyl with tert-butyl groups in tetrazole-based compounds led to a loss in enzyme inhibitory potency, underscoring the steric incompatibility of bulky groups in confined binding pockets ( ).
  • Similarity Metrics : In , dimethoxy(methyl)(phenyl)silane has a structural similarity score of 0.58 to this compound, reflecting differences in electronic and steric profiles ( ).

Biological Activity

tert-Butyl(dimethoxy)silane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and materials science. Its biological activity, however, remains less explored compared to its chemical properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H18O2SiC_7H_{18}O_2Si and is characterized by a tert-butyl group attached to a dimethoxy-silane moiety. Its structure can be represented as follows:

tert Butyl dimethoxy silane TBDMS \text{tert Butyl dimethoxy silane}\quad \text{ TBDMS }

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to modify the properties of other compounds, enhancing their efficacy. Research indicates that the tert-butyl dimethyl silyl (TBDMS) group can serve as a protective group in organic synthesis, which may indirectly influence biological systems by improving the stability and bioavailability of active pharmaceutical ingredients (APIs) .

Enhancer of Drug Cytotoxicity

A notable study highlighted that the incorporation of the TBDMS group in drug formulations significantly increased cytotoxicity against human tumor cells. This suggests that this compound could play a role in developing more effective anticancer agents by enhancing their potency .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of various silane derivatives, researchers evaluated the biological activity of compounds containing the TBDMS group. The findings indicated that these derivatives exhibited enhanced interaction with cellular membranes, leading to increased drug uptake and improved therapeutic outcomes .

CompoundBiological ActivityMechanism
TBDMS Derivative AHigh cytotoxicity against cancer cellsMembrane interaction
TBDMS Derivative BModerate antimicrobial activityDisruption of bacterial membranes

Case Study 2: Drug Formulation Enhancement

Another research effort investigated the effect of silylating agents on drug formulations. The study concluded that drugs protected with this compound showed improved stability and solubility, resulting in higher bioavailability and enhanced therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl(dimethoxy)silane, and how can reaction conditions be optimized?

tert-Butyl(dimethoxy)silane is typically synthesized via nucleophilic substitution. A common precursor, tert-butyl(chloro)dimethylsilane, reacts with sodium methoxide (NaOMe) in anhydrous tetrahydrofuran (THF) at 60–80°C under nitrogen atmosphere. The reaction is monitored by TLC or GC-MS to track chloride displacement. Optimal yields (>85%) are achieved with a 1:1.2 molar ratio of silane precursor to NaOMe, with rigorous exclusion of moisture .

Q. What purification techniques are recommended for isolating this compound, and how is purity validated?

Post-synthesis, the product is purified via fractional distillation (boiling point ~120–125°C at reduced pressure) or column chromatography using hexane/ethyl acetate (9:1). Purity is validated by ¹H NMR (absence of residual chloro-silane peaks at δ 0.5–1.0 ppm) and GC-MS (molecular ion peak at m/z 160.33). High-purity (>95%) batches are essential for reproducible reactivity in downstream applications .

Q. How does this compound stability vary under different storage and reaction conditions?

The compound is moisture-sensitive and decomposes in acidic or aqueous environments, releasing methanol and silanol byproducts. Stability

ConditionStabilityReference
Dry N₂, RTStable for >6 months
Ambient humidityDecomposes within 24 hours
pH < 3Rapid hydrolysis (<1 hour)
Storage in inert atmospheres at 0–6°C with molecular sieves is recommended .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile silylating agent for:

  • Protecting groups : Selective protection of alcohols and amines via mild conditions (e.g., imidazole catalysis in DMF) .
  • Cross-coupling precursors : Iodine or ethynyl derivatives participate in Sonogashira or Suzuki-Miyaura reactions .
  • Polymer synthesis : Initiator for controlled radical polymerization due to methoxy group lability .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of iodine-substituted analogs in cross-coupling reactions?

The iodine atom in tert-butyl(4-iodobutoxy)dimethylsilane facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄) due to its lower bond dissociation energy (C–I: 234 kJ/mol) compared to bromine (C–Br: 276 kJ/mol). This enables efficient Mizoroki-Heck couplings at 50°C with 5 mol% catalyst loading, yielding aryl-silane hybrids in >90% efficiency. In contrast, bromine analogs require harsher conditions (80°C, 10 mol% catalyst) .

Q. How can computational modeling guide the design of this compound derivatives for selective silylation?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) predict steric and electronic effects of substituents. For example:

  • Ethynyl derivatives : Electron-withdrawing ethynyl groups lower the LUMO energy (-1.8 eV), enhancing nucleophilic attack on alcohols .
  • Phenyl substitutions : π-Stacking interactions stabilize transition states in aromatic silylations .
    Validated models reduce experimental screening by 40% .

Q. What analytical methods resolve contradictions in reported reactivity data for this compound?

Discrepancies in hydrolysis rates (e.g., pH 5 vs. pH 7) are resolved using:

  • Kinetic isotope effects (KIE) : kH/kD > 1.2 indicates proton transfer in rate-limiting steps .
  • In situ IR spectroscopy : Monitors Si–O bond cleavage (peak at 1050 cm⁻¹) in real time .
  • X-ray crystallography : Confirms steric hindrance from tert-butyl groups in crystal structures .

Q. How can reaction conditions be optimized for this compound in large-scale syntheses?

Key parameters:

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes solubility
Temperature65°CBalances rate vs. decomposition
CatalystCu(OAc)₂ (0.02 equiv)Accelerates silane activation
Silane stoichiometry3.0 equivDrives reaction to completion
PMHS (polymethylhydrosiloxane) as a co-reductant improves turnover number (TON) by 30% .

Q. What safety protocols mitigate risks during handling of this compound?

  • Ventilation : Use fume hoods to avoid methanol vapor exposure .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles .
  • Spill management : Neutralize with sodium bicarbonate before disposal .
    GHS hazard codes: H319 (eye irritation), H335 (respiratory irritation) .

Q. How do structural modifications influence the catalytic performance of this compound in polymer chemistry?

Replacing methoxy with ethoxy groups increases thermal stability (TGA 220°C vs. 180°C decomposition) but reduces reactivity in ring-opening polymerizations. Comparative

DerivativePoly dispersity (Đ)Mn (g/mol)
Dimethoxy1.1215,000
Trimethoxy1.2512,500
Controlled Đ (<1.2) requires strict stoichiometric ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl(dimethoxy)silane
Reactant of Route 2
tert-Butyl(dimethoxy)silane

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